molecular formula C10H8BrNO B1344268 4-Bromo-1-methyl-1H-indole-3-carbaldehyde CAS No. 338760-45-5

4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1344268
CAS No.: 338760-45-5
M. Wt: 238.08 g/mol
InChI Key: SRHZOGUMQSGPFW-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 4th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Bromo-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives have been studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is used in the synthesis of potential drug candidates targeting various diseases.

    Industry: It serves as a building block for the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-Bromo-1-methyl-1H-indole-3-carbaldehyde is harmful if swallowed. It may cause respiratory irritation and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to call a poison center or doctor/physician .

Future Directions

Indole derivatives, including 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, have attracted the attention of the chemical community due to their importance. The investigation of novel methods of synthesis is a future direction in this field .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Moreover, it can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of enzymes, leading to competitive inhibition . Additionally, it can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, the compound may undergo degradation, leading to a decrease in its activity . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-methylindole followed by formylation. One common method includes:

    Bromination: 1-Methylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 4th position.

    Formylation: The brominated product is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3rd position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent addition to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 4-Bromo-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: 4-Bromo-1-methyl-1H-indole-3-methanol.

    Substitution: 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (when using sodium methoxide).

Comparison with Similar Compounds

    4-Bromo-1H-indole: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.

    1-Methyl-1H-indole-3-carbaldehyde: Lacks the bromine atom, which affects its reactivity and applications.

    4-Chloro-1-methyl-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

4-bromo-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)10-8(11)3-2-4-9(10)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHZOGUMQSGPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626840
Record name 4-Bromo-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338760-45-5
Record name 4-Bromo-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold solution (0° C.) of 4-bromo-indole-3-carboxaldehyde (0.767 g, 3.4 mmol) in dry DMF (2 mL) was added NaH (60% dispersion in mineral oil, 173 mg, 4.37 mmol). The resulting mixture was stirred at 0° C. for 20 min. Iodomethane (0.8 mL, excess) was added to the reaction mixture in a drop wise fashion. The cooling bath was removed and the resulting mixture was stirred at room temperature for 1.5 h. The mixture was quenched with water and was extracted repeatedly from EtOAc. The combined organic extracts were washed with water (twice) and brine. After drying over magnesium sulfate, solvent was removed. The resulting solid was taken in hexane and sonicated for 30 min, filtered to provide the product, 4-bromo-1-methyl-indole-3-carboxaldehyde (0.687 g, 85% yield). A mixture of 4-bromo-1-methyl-indole-3-carboxaldehyde (109 mg, 0.45 mmol), phenyl boronic acid (85 mg, 0.69 mmol) in DMF (4 mL) was degassed (argon). To the mixture was added bis(triphenylphosphine)-palladium II chloride (25 mg, 0.035 mmol) followed by addition of 2M Na2CO3 solution (2 mL, 4 mmol) and the mixture was stirred under argon at 100° C. for 18.5 h and then at reflux for 3 h. The mixture was cooled to room temperature. The reaction mixture was diluted with water and extracted repeatedly with ethyl acetate. The combined extract was washed with water (twice) and brine. After drying over anhydrous magnesium sulfate, solvent was removed in vacuo and the crude product was purified by flash chromatography (hexane:EtOAc 1:1). The desired product was isolated as syrup (79% yield). MS: 236, 238.
Quantity
0.767 g
Type
reactant
Reaction Step One
Name
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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